molecular formula C13H14ClN5 B6437682 5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2548989-84-8

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B6437682
CAS No.: 2548989-84-8
M. Wt: 275.74 g/mol
InChI Key: ZUDNLDBUHAYMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a pyrimidine ring substituted with a chloro group and a pyridin-2-yl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: Amines, thiols, in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-18(13-16-6-10(14)7-17-13)11-8-19(9-11)12-4-2-3-5-15-12/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNLDBUHAYMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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